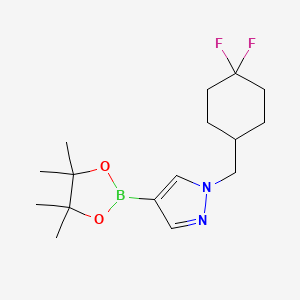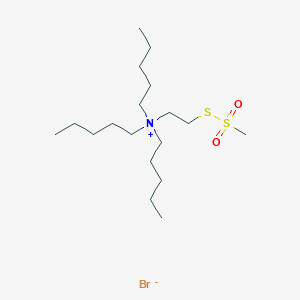
2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure, which includes a sulfonylsulfanyl group and a tripentylazanium moiety, making it a subject of interest in both organic and inorganic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide typically involves a multi-step process. One common method includes the reaction of 2-methylsulfonylsulfanyl ethylamine with tripentyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for purification and isolation can enhance the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide undergoes various chemical reactions, including:
Oxidation: The sulfonylsulfanyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonylsulfanyl group to thiol or sulfide derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonylsulfanyl group can yield sulfone derivatives, while substitution of the bromide ion can produce a variety of substituted azanium compounds.
Wissenschaftliche Forschungsanwendungen
2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and thiol derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide involves its interaction with specific molecular targets. The sulfonylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the tripentylazanium moiety can interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trimethylammonium)ethyl methanethiosulfonate bromide: This compound has a similar structure but with a trimethylammonium group instead of a tripentylazanium group.
1,2,4-Triazole-containing compounds: These compounds share some structural similarities and are also studied for their biological activity.
Uniqueness
2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H40BrNO2S2 |
|---|---|
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide |
InChI |
InChI=1S/C18H40NO2S2.BrH/c1-5-8-11-14-19(15-12-9-6-2,16-13-10-7-3)17-18-22-23(4,20)21;/h5-18H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ASEVYJQNYULFTP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCSS(=O)(=O)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


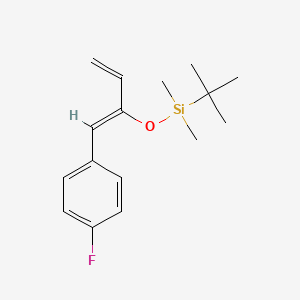
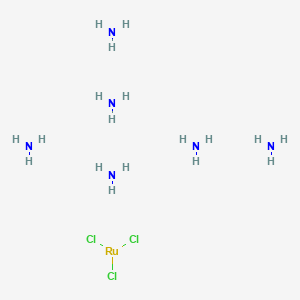
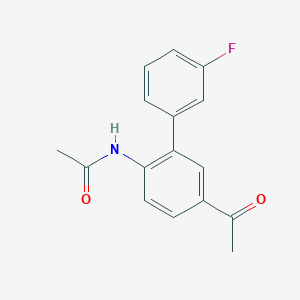
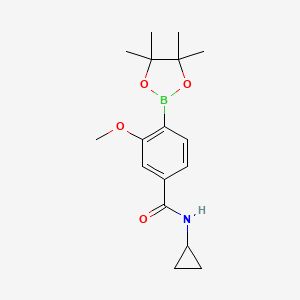
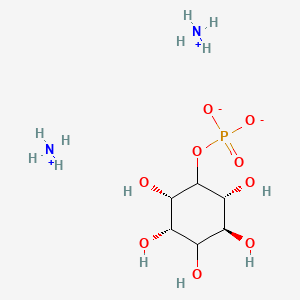
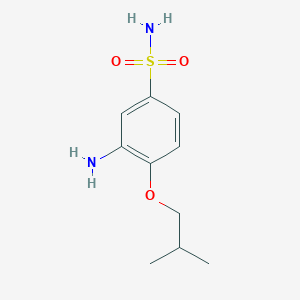
![6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13726103.png)
amido}(p-cymene)ruthenium(II)](/img/structure/B13726106.png)
![[(2R,3R,4R,6R)-3-acetyloxy-2-methyl-6-[(1S,2R,7R,9S,10S,11S)-2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl]oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate](/img/structure/B13726110.png)
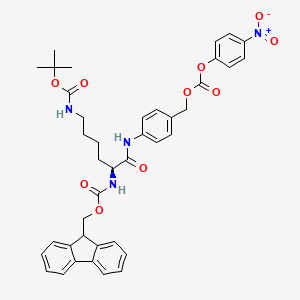
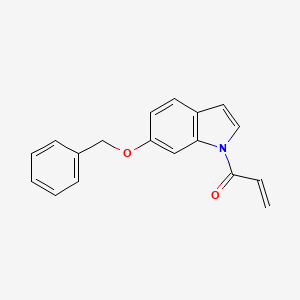
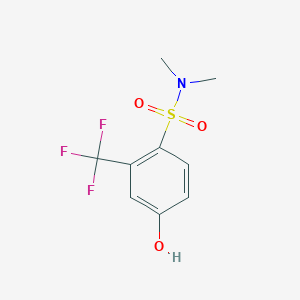
![[4-[(2-Fluorobenzyl)thio]phenyl]boronic acid](/img/structure/B13726139.png)
